molecular formula C12H14N2O2 B2884259 2-Methoxy-4-(morpholin-4-yl)benzonitrile CAS No. 1783371-72-1

2-Methoxy-4-(morpholin-4-yl)benzonitrile

Cat. No.: B2884259
CAS No.: 1783371-72-1
M. Wt: 218.256
InChI Key: QXMLGLOAMFVYRC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(morpholin-4-yl)benzonitrile is an organic compound with the molecular formula C12H14N2O2. It is characterized by the presence of a methoxy group, a morpholine ring, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces a leaving group on the benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(morpholin-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(morpholin-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(morpholin-4-yl)benzonitrile: Similar structure but with the methoxy group at a different position.

    4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile: Contains additional functional groups, leading to different chemical properties.

    2-(4-Morpholinyl)benzothiazole: Contains a benzothiazole ring instead of a benzonitrile moiety.

Uniqueness

2-Methoxy-4-(morpholin-4-yl)benzonitrile is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-methoxy-4-morpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-12-8-11(3-2-10(12)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMLGLOAMFVYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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